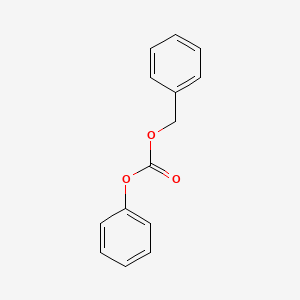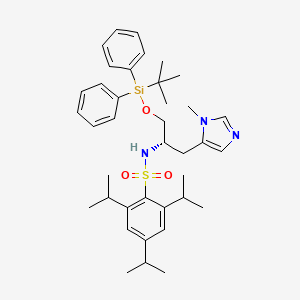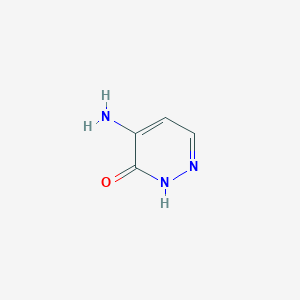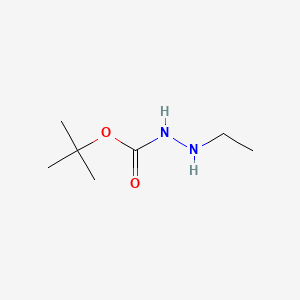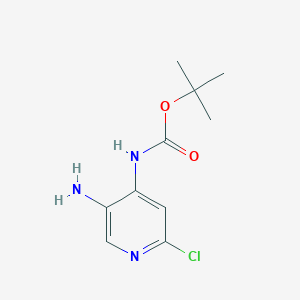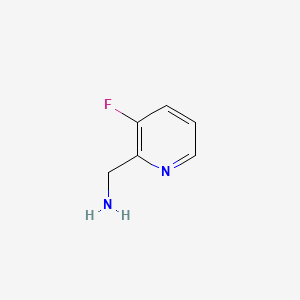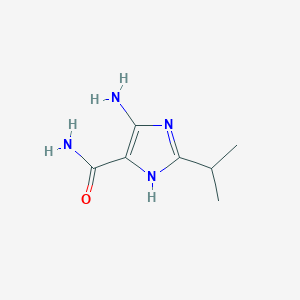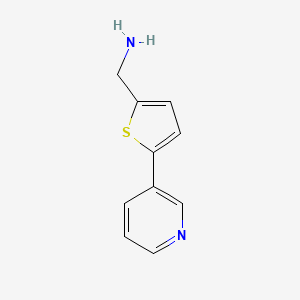
2-Acetyl-3-bromofuran
Overview
Description
2-Acetyl-3-bromofuran is a compound that contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Furane . It is a versatile intermediate product for synthesizing more complex compounds and is used in the syntheses of a variety of economically important drugs .
Synthesis Analysis
The synthesis of 2-Acetyl-3-bromofuran can be achieved through several methods. One approach involves the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid . Another method involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
Scientific Research Applications
Synthesis of β-Substituted Furans
2-Acetyl-3-bromofuran serves as a key intermediate in the synthesis of β-substituted furans, which are valuable in various chemical syntheses. The compound can be obtained by reacting 3-bromofuran with acetic anhydride in the presence of perchloric acid . These β-substituted furans are used in the production of pharmaceuticals, agrochemicals, and polymers due to their diverse biological activities and functional properties.
Furan Platform Chemicals
As a furan derivative, 2-Acetyl-3-bromofuran is part of the broader category of furan platform chemicals, which are derived from renewable resources. These chemicals are crucial for advancing green chemistry initiatives, as they provide a sustainable alternative to petroleum-based chemicals .
properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-bromofuran | |
CAS RN |
22037-29-2 | |
| Record name | 1-(3-Bromo-2-furanyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic application of 2-acetyl-3-bromofuran highlighted in the research?
A1: 2-Acetyl-3-bromofuran serves as a crucial starting material in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. [] The synthesis involves a four-step process, with 2-acetyl-3-bromofuran reacting with ethyl 2-ethynylphenylcarbamate through a Sonogashira reaction. This reaction forms an intermediate which is then treated with tetrabutylammonium fluoride (TBAF) to achieve indole ring formation, ultimately leading to furostifoline. []
Q2: Has the reactivity of 2-acetyl-3-bromofuran been explored in scientific studies?
A2: Yes, one study specifically investigated bromine mobility within the 2-acetyl-3-bromofuran molecule. [] While the abstract doesn't detail the findings, it suggests an interest in understanding how the bromine atom behaves within the molecule, which could have implications for its reactivity and potential applications in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
